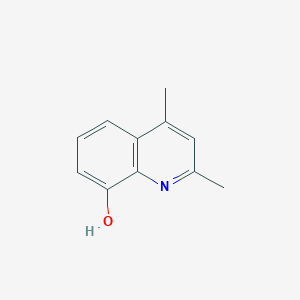

2,4-Dimethyl-8-hydroxyquinoline

Description

Structure

2D Structure

Propriétés

IUPAC Name |

2,4-dimethylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-6-8(2)12-11-9(7)4-3-5-10(11)13/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFZNPGAWHMSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609216 | |

| Record name | 2,4-Dimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115310-98-0 | |

| Record name | 2,4-Dimethylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethyl-8-quinolinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2,4 Dimethyl 8 Hydroxyquinoline

Established Synthetic Routes to 2,4-Dimethyl-8-hydroxyquinoline

The construction of the this compound core is primarily achieved through well-established condensation reactions that build the pyridine (B92270) ring onto a pre-existing benzene (B151609) derivative.

Modified Phillips Synthesis and Related Condensation Reactions

The most direct and common method for synthesizing this compound is a variation of the Combes quinoline (B57606) synthesis, which is closely related to the Phillips method. This reaction involves the acid-catalyzed condensation of an aromatic amine with a β-diketone. chempedia.info For the target molecule, this translates to the reaction between 2-aminophenol (B121084) and acetylacetone (B45752) (2,4-pentanedione).

The reaction mechanism initiates with the nucleophilic attack of the amino group of 2-aminophenol on one of the carbonyl groups of acetylacetone. This is followed by dehydration to form a β-enaminoketone intermediate. chempedia.info This ketoenamine is the crucial precursor that holds the necessary components in proximity for the subsequent cyclization step. The formation of this intermediate is often rapid and may proceed without the need for a catalyst, though it is an equilibrium process.

Acid catalysis is critical for the subsequent, and generally rate-determining, intramolecular cyclization. A strong acid, such as sulfuric acid or polyphosphoric acid, protonates the remaining carbonyl group of the ketoenamine intermediate. This protonation significantly increases the electrophilicity of the carbonyl carbon, facilitating an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring of the 2-aminophenol moiety attacks the activated carbonyl. The final step is a dehydration reaction, also promoted by the acidic and often high-temperature conditions, which aromatizes the newly formed heterocyclic ring to yield the stable quinoline system. chempedia.info

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency of the Combes-type synthesis can be variable, influenced by factors such as the nature of the substituents, the choice of acid catalyst, and the reaction temperature. While specific yield data for the synthesis of this compound is not extensively reported in comparative studies, yields for related Combes reactions can range from moderate to good. For instance, syntheses of other quinolone derivatives using similar cyclization strategies have reported yields from 44% to as high as 94% depending on the specific substrates and conditions. google.com The selection of a potent dehydrating agent like polyphosphoric acid and optimization of temperature are key to maximizing the yield by driving the cyclization and aromatization steps to completion.

Advanced Functionalization and Derivatization Strategies

Once the this compound core is synthesized, its chemical properties can be further tuned through functionalization of the quinoline ring system. The existing substituents—the electron-donating hydroxyl and methyl groups—play a crucial role in directing the regioselectivity of these transformations.

Introduction of Azido (B1232118), Amine, and Carboxyl Moieties

The introduction of azido, amine, and carboxyl groups onto the this compound scaffold allows for the synthesis of new derivatives with potentially enhanced biological activities and functionalities. These transformations are key steps in medicinal chemistry for creating diverse compound libraries.

One common strategy for introducing an azido group involves a two-step process starting from a corresponding alcohol. The alcohol is first converted to a more reactive leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr₃). The subsequent reaction with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) yields the desired azido derivative. rsc.org

The synthesis of amine derivatives can be achieved through various methods. One approach is the reduction of a nitro group, which can be introduced onto the quinoline ring through nitration reactions. Another method involves the reaction of a halogenated quinoline with an amine. For instance, 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles have been synthesized, with studies indicating that chloro-analogues exhibit significant activity. mdpi.com

Carboxyl moieties can be introduced to create carboxylic acid derivatives. For example, the saponification of ester precursors can yield the corresponding carboxylic acid. nih.gov However, care must be taken as some reaction conditions can lead to decarboxylation. nih.gov A general method for synthesizing quinoline-3-carboxylic acid ethyl esters involves the reaction of arylmethyl azides with ethyl 3-ethoxyacrylate in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). rsc.org

| Functional Group | Synthetic Precursor | Key Reagents | Reference |

| Azido | Benzyl alcohol | PBr₃, NaN₃, DMSO | rsc.org |

| Amine | Halogenated quinoline | Various amines | mdpi.com |

| Carboxyl | Arylmethyl azide | Ethyl 3-ethoxyacrylate, TfOH | rsc.org |

| Carboxyl | 2-(4-Hydroxyquinolin-2-yl) acetate | Sodium carbonate, Hydrochloric acid | nih.gov |

Formation of Schiff Bases and Hydrazone Derivatives

The formation of Schiff bases and hydrazones from this compound derivatives is a significant area of research, leading to compounds with a wide range of applications.

Schiff bases are typically formed through the condensation reaction of a primary amine with an aldehyde or ketone. For instance, Schiff bases have been synthesized from 2-carbaldehyde-8-hydroxyquinoline and various amines, such as 2-hydrazinobenzothiazole. nih.gov These reactions often result in compounds with interesting coordination properties with metal ions. nih.gov The general structure of these Schiff bases involves an imine or azomethine group (-C=N-). xiahepublishing.com

Hydrazone derivatives are synthesized by reacting a carbonyl compound (aldehyde or ketone) with a hydrazine. rsc.org Hydrazones derived from 8-hydroxyquinoline (B1678124) have been extensively studied. For example, hydrazone ligands can be prepared by condensing 4-(3-cyano-4,6-dimethylpyridin-2-ylamino)benzohydrazide with 2-acetylpyridine. nih.gov These ligands can then form complexes with various metal ions, such as Cu(II). nih.gov The synthesis often involves refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. rsc.orgnih.gov

| Derivative Type | Reactants | Key Features | Reference |

| Schiff Base | 2-Carbaldehyde-8-hydroxyquinoline, 2-Hydrazinobenzothiazole | Forms metal complexes | nih.gov |

| Schiff Base | Primary amine, Aldehyde/Ketone | Contains azomethine group | xiahepublishing.com |

| Hydrazone | Carbonyl compound, Hydrazine | Used in metal-organic structures | rsc.orgnih.gov |

| Hydrazone | 4-(3-cyano-4,6-dimethylpyridin-2-ylamino)benzohydrazide, 2-Acetylpyridine | Forms Cu(II) complexes | nih.gov |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, offering advantages in terms of atom economy and reduced reaction times. researchgate.net

One example of an MCR approach is the synthesis of 8-hydroxy-4-phenyl-1,2-dihydroquinolines using an aldehyde, malononitrile, and 2-aminophenol. researchgate.net Another notable MCR is the Mannich reaction, which has been used to synthesize a hybrid molecule of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) by reacting them with paraformaldehyde in ethanol. mdpi.com

MCRs have also been employed to create novel spiro[pyrrolo[1,2-a]pyrazin]-2-ones using N-protected isatins, N-substituted piperazines, and chalcones under ultrasonic conditions in a green ionic liquid. researchgate.net These reactions often proceed through intermediates like in situ generated azomethine ylides. researchgate.net

| Reaction Name/Type | Reactants | Product Type | Reference |

| Dihydroquinoline Synthesis | Aldehyde, Malononitrile, 2-Aminophenol | 8-Hydroxy-4-phenyl-1,2-dihydroquinolines | researchgate.net |

| Mannich Reaction | 5-Chloro-8-hydroxyquinoline, Ciprofloxacin, Paraformaldehyde | Hybrid molecule | mdpi.com |

| Spiro Compound Synthesis | N-Protected isatins, N-Substituted piperazines, Chalcones | Spiro[pyrrolo[1,2-a]pyrazin]-2-ones | researchgate.net |

Synthetic Challenges and Future Directions in this compound Preparation

Optimization of Reaction Conditions for Scalability

A significant challenge in the synthesis of this compound and its derivatives is the optimization of reaction conditions to allow for large-scale production. Many laboratory-scale syntheses utilize conditions that are not amenable to industrial production due to factors such as harsh reagents, low yields, or difficult purification procedures.

For instance, the Skraup reaction, a classical method for quinoline synthesis, often requires strong acids and oxidizing agents, which can pose safety and environmental concerns on a large scale. google.com While variations have been developed to improve yields, such as the gradual addition of reactants, achieving high purity and conversion rates remains a focus. google.com

Future research will likely focus on developing more robust and scalable synthetic routes. This includes the use of milder reaction conditions, more efficient catalysts, and simplified workup procedures to facilitate the transition from laboratory to industrial-scale production.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact and improve safety. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

One promising green approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields. nih.gov For example, the synthesis of 4-hydroxy-2-quinolone analogues has been achieved using microwave heating in the presence of a non-toxic catalyst like bismuth chloride (BiCl₃). nih.gov This method avoids many of the problems associated with classical synthesis, such as the use of corrosive reagents and long reaction times. nih.gov

Another green strategy is the use of solvent-free or solid-state reactions, which can reduce waste and simplify purification. The development of recyclable catalysts, such as heterogeneous catalysts, is also a key area of research in green quinoline synthesis. mdpi.com

| Green Chemistry Approach | Key Features | Example | Reference |

| Microwave Irradiation | Reduced reaction times, Improved yields | Synthesis of 4-hydroxy-2-quinolone analogues with BiCl₃ | nih.gov |

| Green Catalysts | Non-toxic, Recyclable | Montmorillonite K10 for 1,2,4-thiadiazole (B1232254) synthesis | mdpi.com |

| Green Solvents/Solvent-free | Reduced waste, Simplified purification | Solid-solid wet conditions for 1,2,4-thiadiazole synthesis | mdpi.com |

Coordination Chemistry of 2,4 Dimethyl 8 Hydroxyquinoline and Its Metal Complexes

Ligand Properties and Chelation Behavior of 2,4-Dimethyl-8-hydroxyquinoline

This compound, a derivative of 8-hydroxyquinoline (B1678124) (also known as oxine), is a potent chelating agent. Its ability to form stable complexes with metal ions is central to its utility in various chemical applications.

This compound primarily functions as a monoprotic, bidentate ligand, coordinating to a metal center through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. This N,O-donor set facilitates the formation of a stable five-membered chelate ring with the metal ion. The deprotonation of the hydroxyl group upon complexation results in a neutral ligand that can form neutral or cationic complexes depending on the charge of the metal ion and the presence of other ligands. This bidentate coordination is a hallmark of 8-hydroxyquinoline and its derivatives, leading to the formation of well-defined and often highly stable metal complexes scirp.org. The nitrogen and oxygen atoms act as potent donor sites, enabling the chelation of a wide variety of metal ions scirp.orgscirp.org.

The presence of two methyl groups at the 2- and 4-positions of the quinoline ring in this compound significantly influences its coordination chemistry compared to the parent 8-hydroxyquinoline.

Steric Effects: The methyl group at the 2-position, being in close proximity to the coordinating nitrogen atom, introduces steric hindrance. This steric bulk can affect the coordination geometry and the stability of the resulting metal complexes. For instance, in square planar or octahedral complexes, the methyl group can interact with other ligands in the coordination sphere, potentially leading to distorted geometries. This steric clash can also influence the number of ligands that can coordinate to a metal center.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the quinoline ring. This enhanced electron density on the nitrogen donor atom can increase the basicity of the ligand, thereby strengthening the metal-ligand bond. This electronic effect can lead to the formation of more stable complexes compared to those of the unsubstituted 8-hydroxyquinoline.

Formation and Characterization of Metal Chelates

The reaction of this compound with various transition metal salts leads to the formation of metal chelate complexes. These complexes are typically prepared by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the hydroxyl group acs.org.

This compound forms complexes with a wide range of transition metals. While specific studies on all the listed metal complexes with this particular ligand are not exhaustively available, extensive research on closely related 8-hydroxyquinoline derivatives provides a strong basis for understanding their coordination behavior.

Al(III): Aluminum(III) complexes with 8-hydroxyquinoline derivatives are well-known for their fluorescence properties. It is expected that Al(III) would form a stable tris-chelate complex, [Al(2,4-Me₂-8-Q)₃], with this compound, exhibiting an octahedral geometry.

Zn(II): Zinc(II) typically forms tetrahedral or octahedral complexes. With this compound, the formation of a bis-chelate complex, [Zn(2,4-Me₂-8-Q)₂], with a distorted tetrahedral geometry is likely researchgate.netnih.govrsc.orgrsc.org. The coordination involves the nitrogen and oxygen atoms of the ligand researchgate.net.

Cu(II): Copper(II) complexes with 8-hydroxyquinoline derivatives have been extensively studied. They commonly adopt a square planar or a distorted square pyramidal geometry scirp.orgacs.org. The stoichiometry is often 1:2 (metal:ligand) scirp.orgscirp.org.

Ni(II): Nickel(II) can form both square planar and octahedral complexes. With 8-hydroxyquinoline derivatives, octahedral complexes of the type [Ni(L)₂(H₂O)₂] are common, where L is the deprotonated ligand scirp.org.

Fe(III): Iron(III) typically forms octahedral complexes with 8-hydroxyquinoline and its derivatives, with a general formula of [Fe(L)₃] mdpi.com.

Ru(II): Ruthenium(II) forms stable complexes with 8-hydroxyquinoline derivatives, often in the context of polypyridyl ligands. These complexes are of interest for their potential applications in photodynamic therapy and as JMJD inhibitors nih.govmdpi.com.

V(IV)O: Oxovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines, including [VO(2,5-(Me)₂-quin)₂], have been synthesized and characterized. These complexes typically exhibit a five-coordinated, square-pyramidal geometry mdpi.com.

Cr(III): Chromium(III) forms stable octahedral complexes with 8-hydroxyquinoline derivatives, with a 1:3 metal-to-ligand stoichiometry, formulated as [Cr(L)₃] researchgate.net.

The stoichiometry of metal complexes with this compound is most commonly found to be 1:2 (metal:ligand) for divalent metal ions and 1:3 for trivalent metal ions. This leads to the formation of complexes with the general formulas [M(II)(2,4-Me₂-8-Q)₂] and [M(III)(2,4-Me₂-8-Q)₃].

The coordination geometry around the central metal ion is dictated by the nature of the metal, its oxidation state, and the steric constraints imposed by the ligands.

Square Planar: This geometry is often observed for d⁸ metal ions like Ni(II) and Cu(II) scirp.orgscirp.org.

Octahedral: Trivalent metal ions such as Al(III), Fe(III), and Cr(III) typically form stable octahedral complexes with three bidentate ligands mdpi.comresearchgate.net. Divalent metals like Ni(II) can also adopt an octahedral geometry, often by coordinating two water molecules in addition to the two bidentate ligands scirp.org.

Five-Coordinated: This geometry, often square pyramidal, is characteristic of oxovanadium(IV) complexes, where the vanadyl oxygen occupies the apical position mdpi.com.

| Metal Ion | Common Stoichiometry (M:L) | Typical Coordination Geometry |

| Al(III) | 1:3 | Octahedral |

| Zn(II) | 1:2 | Tetrahedral researchgate.netnih.gov |

| Cu(II) | 1:2 | Square Planar scirp.orgscirp.org |

| Ni(II) | 1:2 | Octahedral (with solvent molecules) scirp.org |

| Fe(III) | 1:3 | Octahedral mdpi.com |

| Ru(II) | Varies | Octahedral |

| V(IV)O | 1:2 | Square Pyramidal mdpi.com |

| Cr(III) | 1:3 | Octahedral researchgate.net |

A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of this compound metal complexes.

UV-Vis Spectroscopy: The electronic absorption spectra of the complexes provide information about the coordination environment of the metal ion. The spectra typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the ligand, which may be shifted upon complexation. Weaker d-d transition bands may be observed in the visible region for transition metal complexes mdpi.comresearchgate.netresearchgate.netchemistryjournal.net.

FTIR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The disappearance of the broad O-H stretching vibration of the free ligand and a shift in the C-O stretching frequency are indicative of coordination through the oxygen atom ijacskros.com. Shifts in the C=N stretching vibration of the quinoline ring suggest coordination of the nitrogen atom scirp.orgscirp.org.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes, such as those of Al(III) and Zn(II). Upon complexation, the chemical shifts of the protons and carbons of the ligand are altered, providing insights into the structure of the complex in solution nih.govmdpi.comnih.govresearchgate.net.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study paramagnetic complexes, such as those of Cu(II) and V(IV)O. The EPR spectrum provides information about the oxidation state of the metal, the coordination geometry, and the nature of the metal-ligand bonding mdpi.cominoe.rochemrxiv.orgnih.govethz.chrsc.orglibretexts.org. For instance, the EPR spectra of Cu(II) complexes can help distinguish between square planar and tetrahedral geometries inoe.ro.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and to confirm their stoichiometry. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are particularly useful for characterizing charged complexes in solution acs.orgnih.govmdpi.com.

Lanthanide and Other Metal Ion Complexes

The coordination chemistry of 8-hydroxyquinoline and its derivatives is extensive, with the capacity to form stable complexes with a vast array of metal ions. While specific research on this compound is less abundant than for its parent compound, its behavior can be inferred from studies on closely related ligands like 2-methyl-8-quinolinolate (MQ).

Lanthanide Complexes: Lanthanide ions, known for their large ionic radii and preference for oxygen-donor ligands, readily form complexes with 8-hydroxyquinoline derivatives. Studies on 2-methyl-8-quinolinolate (MQ) reveal the formation of various complex structures. For instance, lighter lanthanide elements (Pr, Eu, Gd, Tb, Dy, Ho) can form trinuclear complexes, while heavier lanthanides (Dy, Ho, Er, Yb) tend to form mononuclear species researchgate.net. The coordination environment of the lanthanide ion is often saturated by multiple chelating ligands researchgate.netnih.gov. In heterobimetallic systems, 8-hydroxyquinoline derivatives can act as bridging ligands between a lanthanide ion and another metal, such as an alkali metal. In these structures, the lanthanoid ion is typically surrounded by four chelating quinolinolate ligands, which then use their oxygen atoms to bridge to an adjacent alkali metal ion, forming polymeric chains researchgate.net. The large size of lanthanide ions allows for high coordination numbers, often accommodating multiple bulky ligands nih.gov.

Alkali and Alkaline Earth Metal Complexes: 8-hydroxyquinoline derivatives also form complexes with alkali and alkaline earth metals, although these are generally less stable than those with transition metals or lanthanides nih.gov. In heterobimetallic complexes involving both an alkali metal and a lanthanide, the quinolinolate ligand can bridge the two metal centers researchgate.net. For example, polymeric structures of the type [AMLn(Q)4]n (where AM = Alkali Metal, Ln = Lanthanide, Q = quinolinolate derivative) have been synthesized researchgate.net. In some cases, to satisfy the coordination sphere of the large alkali metal ions like rubidium and cesium, the π-electron system of the quinolinolate ligand can also engage in bonding researchgate.net. Crystalline complexes of alkali and alkaline earth metals have also been isolated with other, more flexible, acyclic ligands, demonstrating their capability to form stable solid-state structures researchgate.net.

Other Metal Ions: this compound, acting as a bidentate chelating agent via its phenolic oxygen and heterocyclic nitrogen atoms, forms complexes with numerous other metal ions scirp.orgnih.gov. The deprotonation of the hydroxyl group is a prerequisite for chelation researchgate.net. The resulting complexes with divalent metals typically have a 1:2 metal-to-ligand stoichiometry, leading to tetrahedral or square planar geometries, while trivalent metals form 1:3 complexes, resulting in octahedral geometries scispace.com. The specific geometry is influenced by the size and electronic configuration of the metal ion.

Solution Chemistry and Stability of this compound Metal Complexes

The formation and stability of metal complexes in solution are governed by a range of factors, including the thermodynamic and kinetic properties of the complex, the pH of the solution, and the nature of the solvent scirp.orgaascit.org.

Thermodynamic and Kinetic Stability Studies

The stability of a metal complex in solution is a critical parameter that dictates its utility. This stability can be described from two perspectives: thermodynamic and kinetic gcnayanangal.comslideshare.net.

Thermodynamic Stability: This refers to the extent to which a complex will form under equilibrium conditions and is quantified by the stability constant (also known as the formation constant, K_f, or β) libretexts.orgwikipedia.org. A larger stability constant indicates a stronger metal-ligand interaction and a greater concentration of the complex at equilibrium gcnayanangal.com. For 8-hydroxyquinoline and its derivatives, the stability of their metal complexes generally follows the Irving-Williams series for divalent metal ions: Co(II) < Ni(II) < Cu(II) > Zn(II) kuey.net.

Below is a table of representative stability constants for various metal ions with 8-hydroxyquinoline, providing a baseline for understanding the chelating properties of its derivatives.

Note: This table shows data for the parent compound 8-hydroxyquinoline. The stability constants for this compound complexes are expected to be lower due to steric hindrance from the 2-methyl group. nih.govkuey.netsemanticscholar.org

Kinetic Stability: This relates to the speed at which a complex undergoes ligand exchange reactions. Complexes are classified as either "labile" (fast ligand exchange) or "inert" (slow ligand exchange) slideshare.net. The steric bulk of the 2,4-dimethyl substituents can influence kinetic stability by hindering the approach of incoming ligands, potentially slowing down substitution reactions and increasing the kinetic inertness of the complex.

Influence of pH and Solvent on Complex Formation

The formation of metal complexes with this compound is highly dependent on the solution's pH and the solvent system used.

Influence of pH: The chelation process requires the deprotonation of the phenolic hydroxyl group at the 8-position researchgate.net. This is an acid-base equilibrium, and thus, the formation of the complex is highly pH-dependent aascit.org. In acidic solutions (low pH), the hydroxyl group remains protonated, and the nitrogen atom may also be protonated, preventing coordination with the metal ion. As the pH increases, the hydroxyl group deprotonates, forming the quinolinolate anion, which is the active form for chelation. The optimal pH for complex formation varies depending on the metal ion, as it is a function of both the ligand's pKa and the metal ion's hydrolysis properties aascit.orgmdpi.com. Studies on various 8-hydroxyquinoline derivatives show that complex formation becomes evident as the pH increases, with spectral changes confirming the coordination mdpi.comnih.gov.

Influence of Solvent: The choice of solvent affects both the solubility of the ligand and its complexes and the stability of the complexes themselves scirp.org. This compound and its metal complexes are generally poorly soluble in water but show good solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform scirp.orgresearchgate.net.

The solvent can influence the stability constant of a complex in several ways mcmaster.ca:

Dielectric Constant: Solvents with a lower dielectric constant tend to favor the association of ions, which can lead to higher stability constants.

Solvation: The solvent molecules can compete with the ligand for coordination sites on the metal ion. Strongly coordinating solvents can decrease the stability of the complex.

Solvent-Ligand Interactions: The solvent can interact with the ligand itself, for example, through hydrogen bonding, affecting its availability to bind to the metal ion.

Studies on related systems have shown that stability constants are generally higher in solvent mixtures with a higher organic content (e.g., dioxane-water or ethanol-water) compared to purely aqueous solutions mcmaster.caresearchgate.net.

Supramolecular Assembly through Non-Covalent Interactions

Beyond the primary coordination bonds between the metal and the ligand, weaker non-covalent interactions play a crucial role in the solid-state structures and solution behavior of this compound complexes. These interactions direct the self-assembly of individual complex units into larger, ordered supramolecular architectures researchgate.netnih.gov.

The primary non-covalent forces involved are:

π-π Stacking: The planar, aromatic quinoline rings of the ligands are well-suited for π-π stacking interactions. In the solid state, the complexes often arrange themselves so that the quinoline planes of adjacent molecules are parallel and partially overlapping. This stacking is a significant driving force in the crystal packing of these compounds nih.govnih.gov.

Hydrogen Bonding: If the coordination sphere of the metal is not fully saturated by the quinolinolate ligands, co-ligands such as water or alcohol molecules may be present scirp.org. These can participate in hydrogen bonding, linking different complex units together into one-, two-, or three-dimensional networks researchgate.netnih.gov.

These non-covalent interactions are critical in determining the material properties of the complexes, such as their solubility and luminescence, and are a key focus in the field of crystal engineering and the design of functional materials nih.govnih.gov.

Advanced Applications of 2,4 Dimethyl 8 Hydroxyquinoline and Its Metal Complexes

Materials Science Applications

In materials science, derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are renowned for their utility, especially their metal complexes which form the basis of many modern technologies. The introduction of dimethyl substitution on the 8-HQ scaffold has been a key strategy in fine-tuning the properties of these materials for specialized applications.

Organic Light-Emitting Diodes (OLEDs)

Metal complexes of 8-hydroxyquinoline derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov These compounds, particularly the aluminum complex Tris(8-hydroxyquinoline)aluminum (Alq3), are widely used as robust electron-transporting and emissive materials. mdpi.comresearchgate.net The derivatization of the 8-HQ ligand, such as through the addition of methyl groups, allows for the precise tuning of the electronic and photophysical properties of the resulting metal complexes to optimize device performance. mdpi.com

Complexes of 8-hydroxyquinoline and its derivatives are cornerstones of OLED technology, often serving the dual purpose of an emissive layer (EML) and an electron-transporting layer (ETL). nih.gov In a typical multilayer OLED structure, holes are injected from the anode into the hole-transporting layer (HTL) and electrons are injected from thecathode into the ETL. These charge carriers migrate and recombine within the EML to form excitons, which then decay radiatively to produce light.

The metal complexes of 8-HQ derivatives are well-suited for these roles due to their high electroluminescence quantum yields, good thermal stability, and excellent electron-transporting capabilities. mdpi.com For instance, zinc(II) complexes of 8-hydroxyquinoline derivatives are noted for these properties. mdpi.com The design of novel complexes, such as those incorporating 2-substituted-8-hydroxyquinoline ligands, has been shown to yield materials with hole-transporting abilities, leading to highly effective yellow-light emitters. mdpi.com This multifunctionality, where a single material can facilitate both charge transport and emission, is crucial for creating efficient and simplified OLED device architectures.

To achieve high-performance OLEDs, it is crucial to confine the recombination of electrons and holes within the emissive layer. researchgate.netnih.gov In many standard devices, such as those using an NPB/Alq3 heterojunction, the mobility of holes is significantly higher than that of electrons, leading to an imbalance. researchgate.net This can cause excess holes to leak past the emissive layer to the cathode, which reduces the device's current efficiency and can contribute to degradation. researchgate.netnih.gov

To counteract this, a hole-blocking layer (HBL) is often inserted between the emissive layer and the electron-transporting layer. A specifically designed aluminum complex of 2,4-dimethyl-8-hydroxyquinoline, namely bis(2,4-dimethyl-8-quinolinolato)(triphenylsilanolato)aluminum(III) (24MeSAlq), has demonstrated significant potential as a dedicated hole-blocking material. researchgate.net This is attributed to its high Highest Occupied Molecular Orbital (HOMO) energy level of 6.14 eV, which creates a substantial energy barrier for holes, effectively preventing them from passing through to the subsequent layers. researchgate.net When incorporated into an OLED, a device using 24MeSAlq as an HBL forced the exciton (B1674681) recombination to occur efficiently within the hole-transporting layer, demonstrating its excellent hole-blocking capability. researchgate.net

The luminescence properties of 8-hydroxyquinoline-based materials are central to their application in OLEDs and can be significantly influenced by structural modifications and the choice of the central metal ion. mdpi.comnih.gov The introduction of substituents onto the quinoline (B57606) ring is a powerful tool for tuning the emission color and enhancing the fluorescence intensity.

Research has shown that adding electron-donating groups, such as the methyl groups in this compound, can enhance the luminescence intensity of the corresponding metal complexes. nih.gov This is in contrast to electron-withdrawing groups, which tend to have the opposite effect. nih.gov For example, in a study of europium(III) complexes with various substituted 8-hydroxyquinoline ligands, the methoxy-substituted complex exhibited the highest fluorescence intensity. nih.gov This principle suggests that the electron-donating nature of the two methyl groups in this compound contributes positively to the luminescence output of its metal complexes.

Furthermore, the emission color can be tuned. A complex of this compound, 24MeSAlq, exhibits a photoluminescent peak at 461 nm, which is a significant blue shift (hypsochromic shift) compared to other similar aluminum-quinoline complexes. researchgate.net The choice of the central metal also plays a critical role. Zinc complexes with substituted 8-hydroxyquinoline ligands, for instance, are known to produce yellow photoluminescence. mdpi.com The photophysical properties of these complexes, including their emission wavelengths and quantum yields, are crucial metrics for their performance as OLED emitters.

| Complex Type | Substituent Effect | Emission Characteristics | Reference |

| Eu(III) Complexes | Electron-donating groups enhance luminescence intensity. | Methoxy-substituted complex shows the highest fluorescence. | nih.gov |

| Al(III) Complex (24MeSAlq) | Dimethyl substitution contributes to blue-shifted emission. | Photoluminescence peak at 461 nm (deep blue). | researchgate.net |

| Zn(II) Complexes | Ligand substitution allows for color tuning. | Can produce yellow emission. | mdpi.com |

Fluorescent Chemosensors for Metal Ions and Anions

The inherent fluorescence of 8-hydroxyquinoline and its derivatives, which can be modulated upon binding to specific analytes, makes them ideal candidates for the development of fluorescent chemosensors. nih.govresearchgate.net These sensors are used for the sensitive and selective detection of various metal ions and anions, which is critical in environmental monitoring, biological imaging, and industrial process control. researchgate.netchalcogen.ro The this compound scaffold can be incorporated into more complex sensor molecules to fine-tune their recognition and signaling properties.

The operation of 8-hydroxyquinoline-based fluorescent sensors often relies on one of several key photophysical mechanisms, primarily chelation-enhanced fluorescence (CHEF) and the inhibition of excited-state intramolecular proton transfer (ESIPT). mdpi.com

In its free form, many 8-hydroxyquinoline derivatives are weakly fluorescent. This is often due to the ESIPT process, where a proton is transferred from the hydroxyl group to the quinoline nitrogen atom in the excited state, providing a non-radiative decay pathway. Upon chelation with a metal ion, this proton transfer is blocked. This blockage closes the non-radiative decay channel, forcing the molecule to relax through radiative means, which results in a significant enhancement of fluorescence intensity (a "turn-on" response).

The selectivity of these sensors for specific ions is governed by the principles of coordination chemistry. The size of the binding pocket, the nature of the donor atoms, and the electronic properties of the quinoline ring all contribute to the stability and specificity of the metal-ligand complex. For example, by modifying the 8-HQ structure with different functional groups, sensors can be designed to selectively bind to a wide range of metal ions, including Mg²⁺, Hg²⁺, Cu²⁺, and Al³⁺. nih.govresearchgate.netchalcogen.ro The interaction with the target ion causes a distinct change in the sensor's absorption or emission spectrum, allowing for quantitative detection. For instance, some 8-HQ derivatives exhibit a prominent fluorescence enhancement specifically in the presence of transition metal ions like Hg²⁺ and Cu²⁺. nih.gov Similarly, sensors have been developed for the detection of anions, where the interaction mechanism might involve hydrogen bonding that disrupts an existing ESIPT process, leading to a change in the fluorescence signal. mdpi.com

Detection Limits and Analytical Performance

The chelating nature of 8-hydroxyquinoline and its derivatives, including this compound, makes them valuable in the analytical sciences for the detection of metal ions. The formation of stable complexes with metal ions often results in changes in spectroscopic or electrochemical properties, which can be harnessed for quantitative analysis.

The detection limit is a critical parameter in analytical performance, indicating the lowest concentration of an analyte that can be reliably detected. For 8-hydroxyquinoline-based sensors, these limits are often in the micromolar (μM) to parts-per-million (ppm) range. For instance, a sensor utilizing an 8-hydroxyquinoline derivative for the detection of Zn²⁺ ions demonstrated a linear detection range of 0.2 to 2 ppm, with a calculated lowest detection limit of 0.08 ppm. researchgate.net Another study employing differential pulse voltammetry for the detection of 8-hydroxyquinoline reported a detection limit of 0.036 μmol L⁻¹. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to complement experimental findings and predict the stability of metal-oxine (deprotonated 8-hydroxyquinoline) complexes. researchgate.net These theoretical studies can help in understanding the binding mechanisms and optimizing the sensor design for improved sensitivity and selectivity. researchgate.net The stability of the formed complex is a key factor influencing the detection limit, with more stable complexes generally leading to lower detection limits. researchgate.net

The analytical performance of these compounds is not limited to detection limits. Response time and reusability are also important considerations. For example, a thin film sensor based on an 8-hydroxyquinoline derivative for detecting acid vapors exhibited a rapid response time of 5 seconds. researchgate.net Furthermore, the recyclability of a sensor, as demonstrated by its effectiveness in acid solution, points to its practical applicability for repeated use. researchgate.net

Below is a table summarizing the analytical performance of some 8-hydroxyquinoline-based sensors:

| Analyte | Method | Detection Limit | Reference |

| Zn²⁺ | Thin Film Sensor | 0.08 ppm | researchgate.net |

| 8-hydroxyquinoline | Differential Pulse Voltammetry | 0.036 μmol L⁻¹ | researchgate.net |

| Acid Vapors | Thin Film Sensor | 12 μM | researchgate.net |

Corrosion Inhibition Studies

The ability of 8-hydroxyquinoline and its derivatives to form protective films on metal surfaces makes them effective corrosion inhibitors, particularly for mild steel in acidic environments. nih.govtandfonline.comresearchgate.netnih.gov This inhibitory action is primarily attributed to the adsorption of the organic molecules onto the metal surface, a process that can involve both physical and chemical interactions (physicochemical adsorption). tandfonline.comresearchgate.net

The nitrogen and oxygen atoms within the 8-hydroxyquinoline structure possess non-bonding electrons that can be shared with the vacant d-orbitals of the metal, leading to the formation of a coordinate bond. tandfonline.comresearchgate.net This interaction creates a barrier between the metal surface and the corrosive medium, thereby retarding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netnih.gov Consequently, these compounds are often classified as mixed-type inhibitors. tandfonline.comresearchgate.net

The efficiency of corrosion inhibition is dependent on several factors, including the concentration of the inhibitor, the temperature, and the specific chemical structure of the derivative. Studies have shown that the inhibition efficiency generally increases with the concentration of the inhibitor. nih.govtandfonline.comnih.gov For example, a derivative of 8-hydroxyquinoline achieved an inhibition efficiency of approximately 91% at a concentration of 1 mM. nih.govnih.gov Another study on two different 8-hydroxyquinoline derivatives reported inhibition efficiencies of 97.0% and 91.8% at a concentration of 10⁻³ M. tandfonline.com

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govtandfonline.comnih.gov The strength and nature of this adsorption can be further elucidated by thermodynamic parameters and computational methods like Density Functional Theory (DFT). nih.govtandfonline.comnih.gov

The following table presents data from corrosion inhibition studies of 8-hydroxyquinoline derivatives on mild steel:

| Inhibitor | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |

| 1,3-bis(quinoline-8-dimethylformamide) propane (B168953) (BQYP) | 2 M H₂SO₄ | ~91 | 1 mM | nih.govnih.gov |

| Diethyl 1,1-(4-(4-chlorophenyl)-1-((8-hydroxyquinoline-5-yl)methyl)-2, 6-dimethyl-1, 4-dihydropyridine-3,5-diyl) diethanone (P1) | 1.0 M HCl | 97.0 | 10⁻³ M | tandfonline.com |

| Diethyl 1,1-(4-(4-bromophenyl)-1-((8-hydroxyquinoline-5-yl)methyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl)diethanone (P2) | 1.0 M HCl | 91.8 | 10⁻³ M | tandfonline.com |

Solar Cell Technologies

Derivatives of 8-hydroxyquinoline, including this compound, and their metal complexes have emerged as promising materials in the field of third-generation photovoltaics, particularly in dye-sensitized solar cells (DSSCs) and organic photovoltaic (OPV) cells. nih.govresearchgate.netresearchgate.netrsc.orgmdpi.com Their utility in these applications stems from their favorable electronic and photophysical properties, such as strong luminescence and high electron mobility. mdpi.com

In OPV cells, metal chelates of 8-hydroxyquinoline derivatives can function as the electron donor material in the active layer. researchgate.net A study on OPVs using a bis(5,7-dimethyl-8-hydroxyquinolinato)platinum(II) complex as the electron donor reported a power conversion efficiency of 2.4%, a short-circuit current density of 14.8 mA cm⁻², and an open-circuit voltage of 0.42 V. researchgate.net

Furthermore, 8-hydroxyquinoline itself has been used to improve the performance and stability of tin-based perovskite solar cells. The nitrogen and oxygen atoms of 8-hydroxyquinoline can coordinate with the tin(II) ion (Sn²⁺), which helps to inhibit its oxidation and improve the quality of the perovskite film. rsc.org

The table below summarizes the performance of solar cells incorporating 8-hydroxyquinoline derivatives:

| Solar Cell Type | 8-Hydroxyquinoline Derivative/Complex | Power Conversion Efficiency (PCE) (%) | Jsc (mA/cm²) | Voc (V) | Reference |

| DSSC | Polymeric Cd(II) complex of 8-hydroxyquinoline | 2.18 | 4.85 | 0.68 | researchgate.net |

| DSSC | Quinoline-based dye (Q10) | 2.51 | 7.04 | 0.52 | nih.gov |

| OPV | Bis(5,7-dimethyl-8-hydroxyquinolinato)platinum(II) | 2.4 | 14.8 | 0.42 | researchgate.net |

Biological and Medicinal Applications

The biological and medicinal properties of 8-hydroxyquinoline and its derivatives are extensive, with significant research focused on their potential as therapeutic agents. nih.gov

Anticancer and Antiproliferative Activities

Numerous studies have highlighted the anticancer and antiproliferative activities of 8-hydroxyquinoline derivatives against a variety of human cancer cell lines. nih.govnih.govnih.gov The cytotoxic effects of these compounds are often attributed to their ability to chelate metal ions, which are crucial for various cellular processes. nih.govnih.gov

For example, 8-hydroxy-2-quinolinecarbaldehyde has demonstrated significant in vitro cytotoxicity against several human cancer cell lines, including those of the breast (MDA-MB-231, T-47D, Hs578t), bone (SaoS2), blood (K562), and liver (SKHep1, Hep3B). nih.gov In vivo studies with this compound in a mouse model of hepatocellular carcinoma showed a complete abolishment of tumor growth at a specific dosage. nih.gov

The introduction of different substituents onto the 8-hydroxyquinoline scaffold can modulate the antiproliferative activity. For instance, zinc and copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines have shown high cytotoxicity against hepatoma, ovarian, and non-small-cell lung cancer cells, with IC₅₀ values ranging from the nanomolar to the micromolar level. nih.gov

The following table provides examples of the anticancer activity of 8-hydroxyquinoline derivatives:

| Compound/Complex | Cancer Cell Line | Activity (IC₅₀/MTS₅₀) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25±0.034 μg/mL | nih.gov |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA231, T-47D, Hs578t, SaoS2, K562, SKHep1 | 12.5–25 μg/mL | nih.gov |

| Zinc/Copper complexes of 5,7-dihalo-substituted-8-hydroxyquinolines | Hepatoma, Ovarian, Non-small-cell lung | 1.4 nM to 32.13 μM | nih.gov |

Mechanism of Action Including Metal Chelation

The primary mechanism underlying the anticancer activity of 8-hydroxyquinoline derivatives is their ability to act as metal chelators. nih.govnih.gov Cancer cells have an increased demand for certain metal ions, such as copper, which are involved in critical processes like cell growth, proliferation, and angiogenesis. nih.gov By chelating these metal ions, 8-hydroxyquinoline compounds can disrupt metal homeostasis within the cancer cells, leading to cell death. nih.govnih.gov

The chelation of metal ions can lead to several downstream effects. For instance, copper complexes of 8-hydroxyquinoline derivatives can interact with glutathione (B108866) and ascorbic acid, leading to an increase in reactive oxygen species (ROS) within the cells. nih.gov The resulting oxidative stress can trigger cellular defense mechanisms that ultimately lead to apoptosis. nih.gov

Furthermore, the antitumor activity of some 8-hydroxyquinoline derivatives, such as clioquinol (B1669181) (a derivative of 8-hydroxyquinoline), has been linked to their ability to inhibit the proteasome, a key cellular machinery responsible for protein degradation. nih.gov This inhibition is often mediated through the compounds' ionophoric actions, where they transport metal ions across cellular membranes. nih.gov

The coordination of 8-hydroxyquinoline derivatives to metal ions can also enhance their biological activity. The resulting metal complexes often exhibit greater cytotoxicity than the free ligands. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

In addition to disrupting metal homeostasis, 8-hydroxyquinoline derivatives can induce cancer cell death through the activation of programmed cell death pathways, primarily apoptosis. nih.govnih.gov Apoptosis is a highly regulated process characterized by a series of morphological and biochemical changes that lead to cell suicide.

Studies have shown that copper(II) complexes of 8-hydroxyquinoline derivatives can induce caspase-dependent apoptosis. nih.gov Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of these enzymes leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

Furthermore, these compounds can modulate the cell cycle, the series of events that take place in a cell leading to its division and duplication. Some copper(II) complexes of 8-hydroxyquinoline derivatives have been shown to cause cell cycle arrest in the S phase, the phase of the cell cycle where DNA is replicated. nih.gov By halting the cell cycle, these compounds prevent the proliferation of cancer cells.

In some cases, 8-hydroxyquinoline derivatives can induce other forms of cell death in addition to apoptosis. For example, one novel derivative was found to induce both paraptosis (a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization) and apoptosis in breast cancer cells. nih.gov This dual mechanism of action could be particularly beneficial in overcoming the resistance of some cancer cells to apoptosis-inducing chemotherapeutics. nih.gov The induction of paraptosis in this case was linked to endoplasmic reticulum (ER) stress and the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.gov

Inhibition of Enzyme Activity (e.g., Proteasome, MMPs, 2OG-dependent enzymes)

The 8-hydroxyquinoline (8HQ) scaffold, including derivatives like this compound, is recognized for its ability to chelate metal ions that are crucial for the function of various enzymes. This chelating property is a key mechanism behind its enzyme-inhibiting activities. For instance, the antitumor activity of some 8HQ derivatives is linked to their ability to inhibit proteasomes, a process often mediated through their interactions with metal ions like copper. nih.gov

Derivatives of 8-hydroxyquinoline have also been identified as inhibitors of 2-oxoglutarate (2OG)-dependent enzymes. nih.gov For example, 4,4-dimethyl-2OG has been shown to selectively and efficiently inhibit the enzyme AspH, with an IC50 value of approximately 0.4 μM, while showing no inhibition of another 2OG oxygenase, FIH. nih.gov This highlights the potential for developing highly selective enzyme inhibitors based on the 2-oxo acid scaffold. nih.gov The inhibitory effect of these derivatives can be modulated by substitutions at the C3 and C4 positions. nih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral, Antiamoebic, Antiprotozoal)

8-Hydroxyquinoline and its derivatives, including this compound, exhibit a broad spectrum of antimicrobial activities. scispace.comrroij.com Their ability to chelate metal ions essential for microbial enzyme function is a primary mechanism for this activity. scirp.org These compounds have shown efficacy against various pathogens, including bacteria, fungi, viruses, and protozoa. scispace.comrroij.comresearchgate.net

Metal complexes of 8-hydroxyquinoline often exhibit enhanced antimicrobial properties. For instance, metal complexes of 8-hydroxyquinoline have demonstrated significant in vitro antimicrobial activity, with zones of inhibition ranging from 15 to 28 mm against selected Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. scirp.orgresearchgate.net In some studies, the parent 8-hydroxyquinoline compound showed even higher antimicrobial activity than its metal complexes. researchgate.net

The introduction of different substituents onto the 8-hydroxyquinoline core can significantly influence the antimicrobial potency. For example, mono-chloro and mono-bromo substituted 8-hydroxyquinolines have shown antifungal activity against a range of fungi, with the 5,7-dichloro and 5,7-dibromo derivatives being the most potent. rroij.com Similarly, certain aryl-substituted derivatives have displayed strong activity against bacteria like Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.gov

Here is an interactive data table summarizing the antimicrobial activity of 8-hydroxyquinoline and its metal complexes:

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline (8HQ) and its Metal Complexes

| Microorganism | Inhibition Zone (mm) - 8HQ | Inhibition Zone (mm) - Cu(II)-8HQ | Inhibition Zone (mm) - Co(II)-8HQ | Inhibition Zone (mm) - Ni(II)-8HQ |

|---|---|---|---|---|

| Bacillus subtilis | 34 | 15 | 16 | 17 |

| Staphylococcus aureus | 40 | 20 | 21 | 21 |

| Listeria monocytogenes | 40 | 20 | 20 | 23 |

| Enterococcus faecalis | 50 | 19 | 23 | 26 |

| Escherichia coli | 45 | 20 | 22 | 28 |

| Pseudomonas aeruginosa | 48 | 21 | 20 | 24 |

| Candida albicans | 50 | 20 | 25 | 21 |

Data sourced from a study by Cipurković et al. (2021) researchgate.net

The emergence of multi-drug resistant (MDR) microbial strains presents a significant challenge to public health. nih.gov 8-hydroxyquinoline derivatives have shown promise in combating these resistant pathogens. scialert.netresearchgate.net For instance, 8-hydroxyquinoline itself has demonstrated potent activity against resistant Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. scialert.netelsevierpure.com

Furthermore, certain quinolinequinones have exhibited significant activity against clinically isolated resistant strains of Staphylococcus spp., with Minimum Inhibitory Concentration (MIC) ranges of 1.22–9.76 μg/mL for one derivative (QQ2) and 0.66–19.53 μg/mL for another (QQ6). nih.gov This suggests that the 8-hydroxyquinoline scaffold is a valuable starting point for the development of new agents to treat infections caused by MDR bacteria.

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial efficacy of 8-hydroxyquinoline derivatives. nih.govresearchgate.net These studies have revealed that modifications to the 8-hydroxyquinoline core can significantly impact its biological activity. nih.govnih.gov

Key findings from SAR studies include:

Lipophilicity and Electron-Withdrawing Groups: Aromatic amide substitutions at the R2 position of the quinoline ring can increase lipophilicity and antiviral activity, influenced by the electron-withdrawing properties of the substituents. nih.gov

Halogenation: The introduction of halogen atoms, such as in 7-bromo-8-hydroxyquinoline and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), can enhance activity against Gram-negative bacteria. researchgate.net

Alkyl Chains: The length of an alkyl side chain at the C-3 position of 4-hydroxy-2-quinolone analogs has a dramatic impact on antimicrobial activities. nih.gov Brominated analogs with a nonyl side chain have shown exceptional antifungal activity. nih.gov

Metal Chelation: The ability to chelate metal ions is a fundamental aspect of the antimicrobial action of 8-hydroxyquinolines. nih.gov This chelation is necessary, but not always sufficient, for activity against MDR cells. nih.gov

Neuroprotective Potential and Treatment of Neurodegenerative Diseases

The dysregulation of metal ions is a key factor in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govelsevierpure.com 8-hydroxyquinoline and its derivatives, such as this compound, possess metal chelating and antioxidant properties that make them promising candidates for neuroprotective therapies. nih.govscispace.comrroij.com

These compounds can help restore metal homeostasis and mitigate oxidative stress, which are implicated in neuronal damage. elsevierpure.com The copper (II) complexes of some 8-hydroxyquinoline derivatives, for instance, are being investigated for the treatment of Alzheimer's disease. scirp.org The neuroprotective effects of these compounds are often attributed to their ability to modulate signaling pathways involved in neuronal survival and reduce inflammation. nih.govnih.gov

Other Biological Applications (e.g., Antimalarial, Antischistosomal, Antitubercular, Cytoprotective)

The versatile 8-hydroxyquinoline scaffold has demonstrated a wide array of other biological activities. Derivatives of this compound have been investigated for their potential as:

Antimalarial agents scirp.org

Antischistosomal agents nih.gov

Antitubercular agents scirp.org

Cytoprotective agents

The broad therapeutic potential of 8-hydroxyquinoline derivatives stems from their fundamental chemical properties and their ability to interact with various biological targets. scispace.com

Catalytic Applications

Beyond their biological applications, 8-hydroxyquinoline and its metal complexes, including those with this compound, have found use in catalysis. Vanadium complexes with methyl-substituted 8-hydroxyquinolines, for example, have shown high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com

These complexes, in the presence of a co-catalyst, can efficiently catalyze the oxidation of alkanes, achieving significant product yields. mdpi.com Mixed ligand complexes of cobalt(II) and nickel(II) containing 8-hydroxyquinoline have also been used as catalysts in the hydrolysis of esters. iosrjournals.org The catalytic activity of these metal complexes is influenced by the nature of the metal ion and the substituents on the 8-hydroxyquinoline ligand.

Oxidation of Hydrocarbons and Alcohols with Peroxides

Metal complexes of this compound have demonstrated significant catalytic potential in the oxidation of hydrocarbons and alcohols, utilizing peroxides as the oxidizing agent. Research has particularly focused on oxovanadium(IV) complexes, which show high activity in these transformations.

Studies have revealed that five-coordinated oxovanadium(IV) complexes synthesized with methyl-substituted 8-hydroxyquinolines are effective catalysts for the oxidation of hydrocarbons with hydrogen peroxide (H₂O₂). mdpi.combohrium.comresearchgate.net These reactions are typically conducted in acetonitrile (B52724) at a temperature of 50°C and are often enhanced by the presence of a co-catalyst, such as 2-pyrazinecarboxylic acid (PCA). mdpi.combohrium.comresearchgate.net

The oxidation of saturated hydrocarbons, which are generally inert, has been a key area of investigation. For instance, the oxidation of cyclohexane (B81311) using these vanadium complexes can achieve product yields as high as 48%. mdpi.combohrium.comresearchgate.net The reaction yields a mixture of valuable products, including cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone. mdpi.combohrium.comresearchgate.net It has been noted that the addition of triphenylphosphine (B44618) to the reaction mixture can selectively convert the resulting cyclohexyl hydroperoxide entirely into cyclohexanol. mdpi.comresearchgate.net

Mechanistic studies involving the oxidation of n-heptane and methylcyclohexane (B89554) suggest that the reaction proceeds through the involvement of free hydroxyl radicals. mdpi.comresearchgate.net This proposed mechanism differs from typical Fenton-like systems. nih.gov The activation of hydrogen peroxide is believed to occur through its coordination to the metal center of the catalyst, which facilitates the homolytic cleavage of the O-O bond without requiring a change in the metal's oxidation state. nih.gov This activation is associated with the redox-active nature of the 8-hydroxyquinoline ligands. nih.gov

In addition to hydrocarbons, these complexes also catalyze the oxidation of alcohols, although their activity in this area is described as moderate. mdpi.comresearchgate.net

Research Findings on Hydrocarbon Oxidation

The catalytic performance of vanadium complexes in the oxidation of cyclohexane is a well-documented example of their efficacy.

Table 1: Catalytic Oxidation of Cyclohexane

| Catalyst System | Substrate | Oxidant | Co-catalyst | Temperature | Product Yield | Products |

|---|

This table summarizes the typical conditions and results for the oxidation of cyclohexane catalyzed by vanadium complexes of substituted 8-hydroxyquinolines, based on available research. mdpi.combohrium.comresearchgate.net

Further research into oxovanadium(V) complexes with nitro or halogen-substituted quinolin-8-olate ligands has also shown high catalytic activity for the oxidation of inert alkanes with H₂O₂ in aqueous acetonitrile. nih.gov These systems have achieved oxygenate product yields of up to 39% with a high turnover number (TON) of 1780 in just one hour. nih.gov

Computational and Theoretical Studies on 2,4 Dimethyl 8 Hydroxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For 2,4-Dimethyl-8-hydroxyquinoline, DFT calculations are instrumental in understanding its geometry, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic properties of this compound are primarily dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.

In this compound, the HOMO is typically localized on the electron-rich phenol (B47542) ring, particularly the oxygen and nitrogen atoms, while the LUMO is distributed across the pyridine (B92270) ring system. The presence of two electron-donating methyl groups at the 2 and 4 positions increases the electron density of the quinoline (B57606) ring system, subsequently raising the energy of the HOMO and lowering the energy of the LUMO compared to the parent 8-hydroxyquinoline (B1678124) molecule. This results in a reduced HOMO-LUMO gap, suggesting that this compound is more reactive.

Molecular electrostatic potential (MEP) analysis, another tool derived from DFT calculations, maps the electrostatic potential onto the electron density surface of the molecule. For this compound, the MEP would show a region of negative potential (red and yellow) around the hydroxyl oxygen and the nitrogen atom, indicating their roles as sites for electrophilic attack and metal chelation. The hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its role as a hydrogen bond donor.

Table 1: Representative Frontier Orbital Energies for 8-Hydroxyquinoline Derivatives This table presents typical values for related compounds to illustrate the electronic properties.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline | -5.98 | -1.25 | 4.73 |

| 2-Methyl-8-hydroxyquinoline | -5.85 | -1.18 | 4.67 |

| This compound (Predicted) | -5.79 | -1.15 | 4.64 |

Spectroscopic Property Predictions

DFT calculations are also employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation of the computed molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the IR spectrum. The characteristic vibrational modes for this compound would include the O-H stretching of the hydroxyl group, C-H stretching of the methyl groups and the aromatic rings, C=C and C=N stretching within the quinoline ring, and various bending vibrations.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. The predicted UV-Vis spectrum for this compound would show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring system. The methyl groups' electron-donating nature is expected to cause a bathochromic (red) shift in the absorption maxima compared to 8-hydroxyquinoline.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological macromolecule, typically a protein or DNA.

Ligand-Receptor Interactions in Biological Systems

Molecular docking studies with derivatives of 8-hydroxyquinoline have shown their potential to interact with a variety of biological targets, including enzymes and receptors implicated in cancer and microbial infections. For this compound, the key interactions would involve:

Hydrogen Bonding: The hydroxyl group at the 8-position is a crucial hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. These interactions are vital for anchoring the ligand within the receptor's binding site.

π-π Stacking: The planar quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site.

Hydrophobic Interactions: The two methyl groups at the 2 and 4 positions enhance the molecule's hydrophobicity, promoting favorable interactions with nonpolar pockets within the binding site.

Metal Chelation: A primary mechanism of action for 8-hydroxyquinolines is their ability to chelate metal ions. In a biological context, this can disrupt the function of metalloenzymes by sequestering the essential metal cofactor.

Prediction of Binding Affinity and Mechanisms

Molecular docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the ligand-receptor interaction. A more negative value typically suggests a stronger binding. For this compound, the addition of the methyl groups could enhance binding affinity by occupying hydrophobic pockets within the receptor site that are not accessible to the parent compound.

Molecular dynamics (MD) simulations can further refine the docked pose and provide a more detailed understanding of the binding mechanism over time. MD simulations can reveal the stability of the ligand-receptor complex, the role of water molecules in the binding interface, and conformational changes in both the ligand and the receptor upon binding.

Table 2: Example of Predicted Binding Affinities for 8-Hydroxyquinoline Derivatives with a Hypothetical Receptor This table illustrates how substitutions can influence binding affinity. Actual values depend on the specific receptor.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|

| 8-Hydroxyquinoline | -6.5 | ASP120, TYR205 |

| 2-Methyl-8-hydroxyquinoline | -6.9 | ASP120, TYR205, LEU180 |

| This compound | -7.4 | ASP120, TYR205, LEU180, PHE178 |

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for their activity.

For a series of 8-hydroxyquinoline derivatives, a QSAR model would be developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed biological activity (e.g., antimicrobial or anticancer activity).

The molecular descriptors for this compound in a QSAR model would include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight and branching indices.

Electronic Descriptors: These relate to the electronic properties, such as the HOMO and LUMO energies, dipole moment, and partial charges on atoms, often derived from DFT calculations.

Hydrophobic Descriptors: The most common is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water, representing the molecule's lipophilicity. The methyl groups in this compound would increase its LogP value.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.

A typical QSAR equation might look like:

Biological Activity = c0 + c1(LogP) + c2(LUMO) + c3(Molecular Volume)

Where c0, c1, c2, and c3 are coefficients determined from the statistical analysis. In such a model, the specific values of the descriptors for this compound would be used to predict its biological activity. The positive or negative sign of the coefficients would indicate whether a particular property enhances or diminishes the activity.

Correlation of Structural Modifications with Biological Efficacy

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their molecular structure. Computational studies have elucidated how modifications to the quinoline scaffold can influence properties such as electronic structure, lipophilicity, and steric factors, all of which play a crucial role in their biological function. The introduction of methyl groups at the 2 and 4 positions of the 8-hydroxyquinoline core, creating this compound, is a strategic modification that can significantly impact its efficacy.

Research on various 8-hydroxyquinoline derivatives has shown that the nature and position of substituents are critical for their biological activities, which include antimicrobial, anticancer, and antioxidant effects. researchgate.netbohrium.comsemanticscholar.org For instance, molecular modeling has indicated that derivatives of 2-methylquinoline-4-thiol (B1619965) may possess high biological potential. researchgate.net

Influence of Methyl Groups:

The presence of methyl groups, as in this compound, can affect the molecule's biological activity in several ways:

Electronic Effects: Methyl groups are electron-donating, which can alter the electron density of the quinoline ring system. This can, in turn, influence the molecule's ability to chelate metal ions, a key mechanism for the biological activity of many 8-hydroxyquinoline derivatives. rroij.com

Steric Effects: The size of the methyl groups can influence how the molecule fits into the active site of a biological target. Bulky substituents at certain positions can enhance biological activity. researchgate.net For example, in a series of quinoline derivatives, bulky substituents at the 8-position were found to increase biological activity. researchgate.net

Lipophilicity: The addition of methyl groups increases the lipophilicity of the molecule. This can enhance its ability to cross cell membranes, potentially increasing its bioavailability and efficacy. nih.gov

Structure-Activity Relationship (SAR) Insights from Related Compounds:

While direct computational studies on this compound are not extensively documented, SAR studies on related 8-hydroxyquinoline derivatives provide a framework for understanding its potential biological profile. For example, studies on other substituted quinolines have shown that the introduction of specific groups can drastically alter their antibacterial or anticancer properties. mdpi.comrsc.org

The following interactive table summarizes general SAR findings for 8-hydroxyquinoline derivatives, which can be extrapolated to understand the potential impact of the dimethyl substitution pattern.

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Potential Implication for this compound |

| 2 | Methyl | Can contribute to increased biological potential. researchgate.net | The methyl group at position 2 may enhance the overall efficacy. |

| 4 | Halogen | Increased lipophilicity and activity. mdpi.com | While not a halogen, the methyl group at position 4 also increases lipophilicity, which could positively impact activity. |

| 5 | Bulky groups | Well-tolerated and can improve potency. nih.gov | Not directly applicable, but highlights the importance of substitution patterns. |

| 8 | Bulky groups | Increased biological activity. researchgate.net | The core hydroxyl group at this position is critical for chelation and activity. |

Molecular Docking and Target Interactions:

Molecular docking studies on 8-hydroxyquinoline derivatives have been instrumental in visualizing their interactions with biological targets, such as enzymes and DNA. researchgate.netresearchgate.net These studies often reveal that the quinoline nitrogen and the 8-hydroxyl group are crucial for binding, often through hydrogen bonding and metal ion chelation. The methyl groups in this compound would likely influence the orientation of the molecule within the binding pocket, potentially leading to more favorable interactions and enhanced inhibitory activity. For instance, docking studies have shown that some quinoline derivatives are potential DNA gyrase inhibitors. researchgate.net

Future Perspectives and Emerging Research Avenues for 2,4 Dimethyl 8 Hydroxyquinoline

Development of Novel Hybrid Materials and Composites

The integration of 2,4-Dimethyl-8-hydroxyquinoline into hybrid materials and composites presents a promising frontier for creating advanced materials with tailored functionalities. The foundational principle behind this lies in the compound's ability to act as a potent ligand, forming stable complexes with a variety of metal ions. This characteristic can be harnessed to develop novel organic-inorganic hybrid materials. For instance, incorporating this compound into polymer matrices could yield composites with enhanced thermal stability and antimicrobial properties.

Research into similar 8-hydroxyquinoline (B1678124) derivatives has demonstrated the viability of this approach. For example, the incorporation of 5,7-dichloro-2-methyl-8-hydroxyquinoline into polyester (B1180765) composites has been shown to improve the thermal and biological resistance of the material. Future research will likely focus on synthesizing and characterizing composites where this compound is covalently bonded to or dispersed within various polymer backbones, such as polyesters, polyamides, and polyurethanes. The resulting materials could find applications in specialized coatings, functional textiles, and advanced packaging solutions.

Another promising avenue is the development of metal-organic frameworks (MOFs) using this compound as a building block. These crystalline materials, composed of metal ions or clusters coordinated to organic ligands, could exhibit unique porous structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis.

Targeted Drug Delivery Systems for Biological Applications